

In-Depth Technical Guide to 3-(Methylthio)propylamine (CAS: 4104-45-4)

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Compound of Interest

Compound Name: 3-(Methylthio)propylamine

Cat. No.: B146394

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of **3-(Methylthio)propylamine** (CAS number 4104-45-4), a versatile primary amine and organosulfur compound. This document details its chemical and physical properties, outlines a patented synthesis methodology, provides guidance on analytical procedures, and summarizes critical safety and handling information. With applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as its use as a flavoring agent, a thorough understanding of this compound's characteristics is essential for its safe and effective utilization in research and development.[\[1\]](#)[\[2\]](#)

Chemical and Physical Properties

3-(Methylthio)propylamine is a colorless to light yellow liquid with a pungent aroma.[\[3\]](#)[\[4\]](#) It is a primary amino compound and an organic sulfide, structurally related to propylamine with a methylmercapto group at the 3-position.[\[3\]](#) This structure contributes to its basicity and nucleophilicity.[\[2\]](#) While it is soluble in ethanol, it is considered practically insoluble in water.[\[3\]](#)

Table 1: Physical and Chemical Properties of **3-(Methylthio)propylamine**

Property	Value	Reference(s)
CAS Number	4104-45-4	[2]
Molecular Formula	C4H11NS	[2]
Molecular Weight	105.20 g/mol	[5] [6] [7]
Appearance	Clear colorless to light yellow liquid	[3]
Boiling Point	169 °C (lit.)	[7] [8]
Density	0.938 g/mL at 25 °C (lit.)	[7] [8]
Refractive Index	n _{20/D} 1.4940 (lit.)	[7]
Flash Point	62 °C (143.6 °F) - closed cup	
Solubility	Practically insoluble in water; Soluble in ethanol	[3]

Spectral Data

The structural identification and purity assessment of **3-(Methylthio)propylamine** are typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Summary of Spectral Data

Technique	Key Features and Observations
¹ H NMR	Expected signals would correspond to the methyl protons (singlet), three methylene groups (multiplets), and the amine protons (broad singlet). The chemical shifts would be influenced by the adjacent sulfur and nitrogen atoms.
¹³ C NMR	Expected signals would include four distinct carbon environments: the S-methyl carbon, and the three carbons of the propyl chain, each with a unique chemical shift due to their proximity to the sulfur and amine functionalities.[9]
IR Spectroscopy	Characteristic peaks for a primary amine would include N-H stretching vibrations (typically a doublet around 3300-3500 cm ⁻¹), N-H bending vibrations (~1600 cm ⁻¹), and C-N stretching vibrations.[10] C-H stretching and bending vibrations from the alkyl chain would also be present. The presence of the C-S bond would be indicated by weaker absorptions in the fingerprint region.
Mass Spectrometry (EI)	The molecular ion peak [M] ⁺ would be expected at m/z 105. Common fragmentation patterns for primary amines involve alpha-cleavage, leading to the loss of an alkyl radical.[5] For 3-(methylthio)propylamine, fragmentation could also occur at the C-S bond.

Synthesis Methodology

A patented method for the preparation of **3-(methylthio)propylamine** involves a multi-step synthesis starting from 3-methylthiopropanol, utilizing microwave and ultrasonic assistance to reduce reaction times and improve yields.[11]

Experimental Protocol: Synthesis of 3-(Methylthio)propylamine[14]

This protocol is based on the methodology described in the patent literature and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 3-Methylthio-1-chloropropane

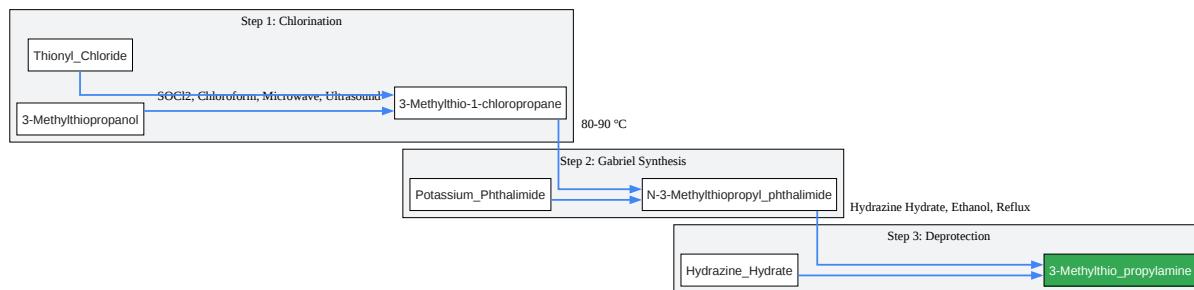
- To a three-necked flask equipped with a reflux condenser, a dropping funnel, and a stirrer, add 3-methylthiopropanol and chloroform.
- Place the flask in a microwave-ultrasonic combined synthesizer.
- Slowly add a solution of thionyl chloride in chloroform to the flask while maintaining reflux.
- After the addition is complete, continue to reflux for approximately 30 minutes.
- Remove the solvent and any unreacted starting material by rotary evaporation to yield 3-methylthio-1-chloropropane.

Step 2: Synthesis of N-(3-Methylthiopropyl)phthalimide

- React the 3-methylthio-1-chloropropane obtained in Step 1 with potassium phthalimide.
- The reaction is typically carried out at an elevated temperature (80-90 °C).

Step 3: Synthesis of 3-(Methylthio)propylamine

- The N-(3-methylthiopropyl)phthalimide from Step 2 is subjected to hydrazinolysis.
- This is achieved by refluxing with hydrazine hydrate in absolute ethanol.
- The resulting product is **3-(methylthio)propylamine**.



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Figure 1: Synthesis Pathway of **3-(Methylthio)propylamine**.

Analytical Methods

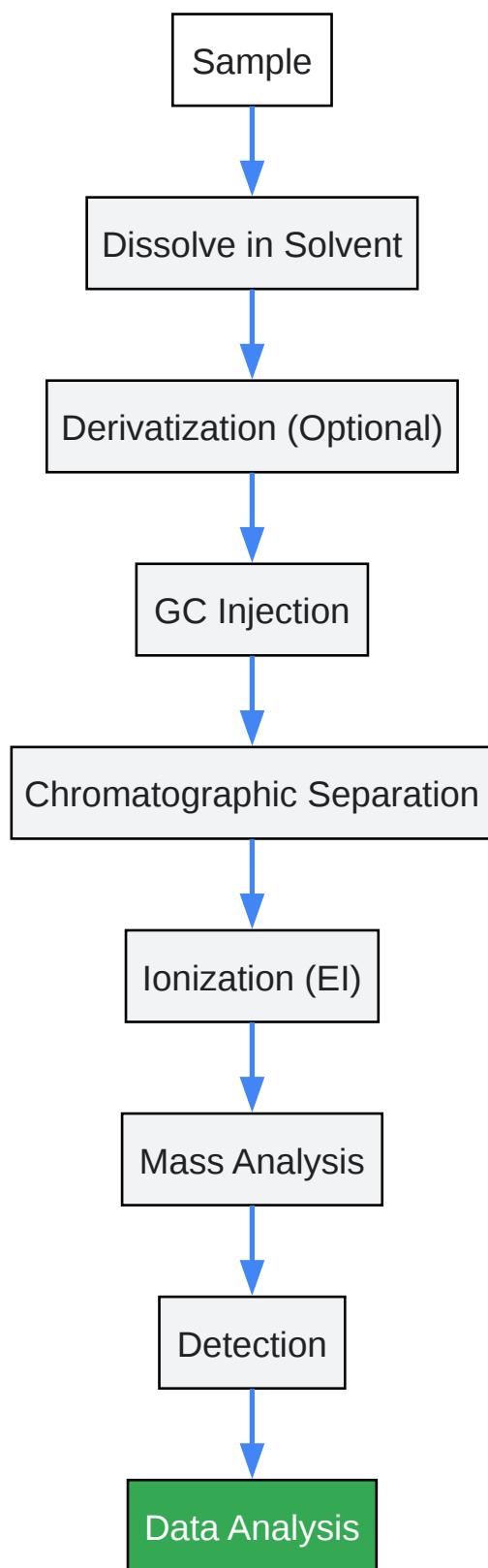
Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of **3-(methylthio)propylamine**, providing both separation and identification. Due to the primary amine functionality, derivatization may be employed to improve peak shape and thermal stability, although direct analysis is also possible.

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the analysis of primary amines by GC-MS and should be optimized for the specific instrumentation and analytical goals.

- Sample Preparation:

- Dissolve a known amount of the **3-(methylthio)propylamine** sample in a suitable solvent (e.g., methanol or dichloromethane).
- If derivatization is required, a common agent for primary amines is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a non-protic solvent like pyridine. The reaction is typically carried out at a slightly elevated temperature (e.g., 60-70 °C) for 30 minutes.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent 7890B or equivalent.
 - Mass Spectrometer: Agilent 5977A MSD or equivalent.
 - Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is generally suitable.[12]
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.[12]
 - Injector Temperature: 250 °C.
 - Injection Mode: Splitless.
 - Oven Temperature Program:
 - Initial temperature: 60-80 °C, hold for 1-2 minutes.
 - Ramp to 180 °C at 5-10 °C/min.
 - Ramp to 250-290 °C at 10-20 °C/min, hold for 5-10 minutes.[12]
 - MS Ion Source Temperature: 230 °C.
 - MS Quadrupole Temperature: 150 °C.
 - Acquisition Mode: Full scan for identification of unknowns and Selected Ion Monitoring (SIM) for targeted quantification.



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Figure 2: General Workflow for GC-MS Analysis.

Safety and Handling

3-(Methylthio)propylamine is classified as a corrosive and combustible liquid.^[1] It can cause severe skin burns and eye damage.^[1] Inhalation may cause respiratory irritation. It is crucial to handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information

Hazard Class	Hazard Statement	GHS Pictogram
Skin Corrosion/Irritation	H314: Causes severe skin burns and eye damage	Corrosion
Serious Eye Damage/Eye Irritation	H318: Causes serious eye damage	Corrosion
Specific Target Organ Toxicity (Single Exposure)	H335: May cause respiratory irritation	Exclamation Mark
Flammable Liquids	H227: Combustible liquid	No Pictogram

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
- Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a respirator with an appropriate cartridge for organic vapors and amines.

Handling and Storage:

- Avoid all personal contact, including inhalation.^[1]
- Store in a cool, dry, well-ventilated area away from incompatible materials such as acids and oxidizing agents.^[1]

- Keep containers tightly closed.
- Ground and bond containers when transferring material to prevent static discharge.

First Aid Measures:

- In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
- In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
- If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
- If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Applications and Relevance in Drug Development

3-(Methylthio)propylamine serves as a valuable building block in organic synthesis.^[2] Its bifunctional nature, possessing both a nucleophilic amine and a thioether group, allows for its incorporation into a variety of more complex molecules. In the context of drug development, such scaffolds are of interest for the synthesis of novel pharmaceutical candidates. The primary amine can be readily modified through reactions such as acylation, alkylation, and reductive amination to introduce diverse functionalities. The thioether moiety can also participate in further chemical transformations or contribute to the overall pharmacokinetic and pharmacodynamic properties of a target molecule. Additionally, **3-(methylthio)propylamine** is used as a flavoring agent in the food industry.^[3] It can also be used in the synthesis of rhodium(III) complexes.^[8]

Conclusion

This technical guide has provided a detailed overview of the core properties, synthesis, analysis, and safety considerations for **3-(Methylthio)propylamine** (CAS 4104-45-4). The information compiled herein, including the tabulated data and workflow diagrams, is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Adherence to the safety protocols outlined is paramount when handling this corrosive and combustible compound. Further research into its toxicological properties is warranted to provide a more complete safety profile.

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